(Z)-2-Acetamido-3-(4-nitrophenyl)acrylic acid
Description
(Z)-2-Acetamido-3-(4-nitrophenyl)acrylic acid (CAS: 70973-01-2) is a β-phenylacrylic acid derivative with the molecular formula C₁₁H₁₀N₂O₅ and a molecular weight of 250.21 g/mol . It is characterized by a (Z)-configured α,β-unsaturated carboxylic acid backbone, an acetamido group at the α-position, and a 4-nitrophenyl substituent at the β-position. This compound is typically stored under dry conditions at 2–8°C . Its nitro group confers strong electron-withdrawing properties, influencing both chemical reactivity and biological interactions.
Properties
IUPAC Name |
(Z)-2-acetamido-3-(4-nitrophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c1-7(14)12-10(11(15)16)6-8-2-4-9(5-3-8)13(17)18/h2-6H,1H3,(H,12,14)(H,15,16)/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJKFHSOMYAKSR-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-Acetamido-3-(4-nitrophenyl)acrylic acid typically involves the reaction of 4-nitrobenzaldehyde with acetamide in the presence of a base, followed by a Knoevenagel condensation reaction with malonic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Types of Reactions:
Oxidation: The nitrophenyl group in this compound can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The acetamido and nitrophenyl groups can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nucleophilic substitution products.
Scientific Research Applications
Chemistry: (Z)-2-Acetamido-3-(4-nitrophenyl)acrylic acid is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is utilized as a probe to study enzyme-substrate interactions and protein-ligand binding. Its derivatives are often employed in the design of bioactive molecules.
Medicine: The compound’s derivatives have shown potential as therapeutic agents in the treatment of various diseases, including cancer and bacterial infections. Its ability to undergo selective chemical reactions makes it a valuable tool in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its incorporation into polymer matrices enhances mechanical properties and introduces functional groups for further modification.
Mechanism of Action
The mechanism of action of (Z)-2-Acetamido-3-(4-nitrophenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group can form hydrogen bonds with active site residues, while the nitrophenyl group can participate in π-π interactions with aromatic amino acids. These interactions facilitate the compound’s binding to its target, leading to the modulation of biological pathways and therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Electron-Withdrawing vs. Electron-Donating Groups :
- The 4-nitro group in the target compound enhances electrophilicity, making it more reactive in conjugate addition reactions compared to electron-donating groups (e.g., methoxy or hydroxy) .
- Chloro substituents (moderately electron-withdrawing) balance reactivity and stability, favoring applications in pharmaceutical intermediates .
Hydrogen Bonding :
Reactivity in Catalytic Hydrogenation
- Nitro Group Impact : The nitro group may hinder hydrogenation due to its electron-withdrawing nature, though specific data for the 4-nitro derivative are lacking. Comparatively, (Z)-2-acetamido-3-(4-chlorophenyl)acrylic acid undergoes rhodium-catalyzed hydrogenation with moderate enantiomeric excess (72% ee), though catalyst deactivation occurs over reuse cycles .
- Methoxy/Acetoxy Derivatives : Hydrogenation of (Z)-2-acetamido-3-(4-acetoxy-3-methoxyphenyl)acrylic acid shows a drop in ee from 72% to 47% after three cycles, indicating substituent-dependent catalyst stability .
Biological Activity
(Z)-2-Acetamido-3-(4-nitrophenyl)acrylic acid is a compound that has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of functional groups, including an acetamido group and a nitrophenyl moiety. These structural characteristics enhance its reactivity and biological activity. The compound can be synthesized through various methods, typically involving the reaction of 4-nitrobenzaldehyde with acetamide followed by a Knoevenagel condensation with malonic acid.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Modulation : The compound acts as a probe for studying enzyme-substrate interactions, influencing enzyme activity through hydrogen bonding and π-π stacking interactions with aromatic amino acids.
- Protein-Ligand Binding : Its derivatives have shown potential in designing bioactive molecules that can selectively bind to proteins, thereby modulating various biochemical pathways .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.
- Analgesic Effects : Its analgesic properties suggest potential use in pain management therapies.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, contributing to its potential use in treating infections.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anti-inflammatory Study : A study evaluated the compound's efficacy in reducing inflammation in animal models. Results showed a significant decrease in inflammatory markers compared to control groups.
- Enzyme Interaction Analysis : Research utilizing spectroscopic methods demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways, suggesting its role as a therapeutic agent .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Acetamido-3-(phenyl)acrylic acid | C₁₁H₁₃N₁O₂ | Lacks nitro group; simpler structure |
| 2-Acetamido-3-(p-tolyl)acrylic acid | C₁₂H₁₅N₂O₂ | Contains a methyl substituent instead of nitro |
| 2-Acetamido-3-(4-methoxyphenyl)acrylic acid | C₁₂H₁₅N₂O₃ | Features a methoxy group; alters electronic properties |
The presence of the nitrophenyl group in this compound imparts distinct electronic properties that enhance its biological interactions compared to the other compounds listed.
Q & A
Q. What are the common synthetic routes for (Z)-2-acetamido-3-(4-nitrophenyl)acrylic acid?
The compound is typically synthesized via condensation reactions between substituted benzaldehydes and acetylamino malonic acid derivatives. For example, analogous structures (e.g., 4-chloro or trifluoromethyl derivatives) are prepared by reacting 4-substituted benzaldehydes with ethyl 2-acetamidoacrylate under acidic conditions, followed by hydrolysis . Optimization of reaction time and stoichiometry (e.g., 98% yield for 4-chloro derivative) is critical to minimize side products .
Q. How is the stereochemical configuration (Z/E) confirmed for this compound?
The Z-configuration is confirmed via X-ray crystallography. For instance, monoclinic crystal systems (space group P2₁) with unit cell parameters (e.g., a = 6.244 Å, b = 7.545 Å) and hydrogen-bonding networks (N–H⋯O and O–H⋯O interactions) are used to validate the trans-extended conformation of the acrylic acid side chain . SHELX programs are widely employed for structure refinement .
Q. What analytical techniques are used for purity assessment?
Reverse-phase HPLC (C18 columns with ACN/DDW/0.1% TFA gradients) and LC-MS are standard methods. For example, purity ≥95% is achieved for analogs like 3c (tR = 10.58 min) . NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) and melting point analysis (e.g., 190°C for 3c) further validate structural integrity .
Q. What biological targets are associated with this compound?
Similar acrylamido derivatives are studied as inhibitors of protein-protein interactions (e.g., eIF4E/eIF4G) or precursors for tryptophan analogs in genetic research . The 4-nitrophenyl group may enhance electron-withdrawing effects, influencing binding affinity.
Advanced Research Questions
Q. How can enzymatic synthesis improve stereoselectivity for the Z-isomer?
Aldehyde dehydrogenases (e.g., Ald-DH-BOV) catalyze oxidation of aldehyde precursors (e.g., 4-chlorobenzaldehyde) to acrylic acids with >98% Z-isomer purity. Reaction conditions (30°C, NAD<sup>+</sup> cofactor, phosphate buffer pH 7.0) minimize racemization . Compare this with chemical synthesis, which may require chiral auxiliaries or asymmetric hydrogenation .
Q. What strategies resolve discrepancies in catalytic hydrogenation enantiomeric excess (ee)?
Rhodium-based catalysts (e.g., Rh-JosiPhos polymers) achieve 72% ee for hydrogenation of acrylamido acids, but ee drops upon reuse due to catalyst deactivation. Advanced methods include electrostatic immobilization on supports to stabilize metal centers and optimize H2 pressure (3 atm) .
Q. How do substituents on the phenyl ring affect bioactivity?
Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -NO2, -CF3) enhance interactions with hydrophobic pockets in target proteins. For example, 4-nitrophenyl analogs exhibit higher binding affinity compared to 4-methyl derivatives in enzyme inhibition assays .
Q. What crystallographic challenges arise during structure determination?
High thermal motion in the nitro group and twinning in monoclinic crystals (e.g., β = 100.47°) complicate refinement. Use high-resolution data (MoKα radiation, θ = 1.9–24.7°) and SHELXL restraints for anisotropic displacement parameters .
Q. How to address low yields in scale-up synthesis?
Contradictory yields (e.g., 91–98% for similar compounds) suggest solvent polarity and temperature sensitivity. For scale-up, replace DMSO with MTBE for extraction to improve recovery . Monitor reaction progress via GC-MS to optimize stoichiometry .
Q. What in vitro assays validate therapeutic potential?
Derivatives like SXC 2023 are tested in models of oxidative stress and glutamate dysfunction. Use cell-based assays (e.g., neuronal viability under H2O2 stress) and measure glutathione levels to assess prodrug activation .
Methodological Notes
- Synthesis Troubleshooting : If Z/E isomer separation fails, employ preparative HPLC with chiral columns or recrystallize from ethanol/water mixtures .
- Data Contradictions : Reconcile conflicting ee values by standardizing reaction conditions (e.g., consistent H2 pressure, catalyst loading) .
- Advanced Characterization : For ambiguous NMR signals, use 2D techniques (HSQC, NOESY) to assign protons in crowded regions (e.g., aromatic δ 7.40–7.60 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
